![molecular formula C13H18FNO B7475036 N-[(2-fluorophenyl)methyl]-N,2,2-trimethylpropanamide](/img/structure/B7475036.png)
N-[(2-fluorophenyl)methyl]-N,2,2-trimethylpropanamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-[(2-fluorophenyl)methyl]-N,2,2-trimethylpropanamide (also known as fentanyl) is a synthetic opioid analgesic drug that is used for pain management. It was first synthesized in 1960 by Paul Janssen, a Belgian chemist. Fentanyl is a potent drug that is about 50-100 times more potent than morphine and is used for the treatment of severe pain, such as cancer pain, postoperative pain, and chronic pain.
作用機序
Fentanyl works by binding to the mu-opioid receptors in the brain and spinal cord, which are responsible for the perception of pain. This binding results in the inhibition of the release of neurotransmitters, such as substance P and glutamate, which are involved in the transmission of pain signals. This inhibition leads to a reduction in the perception of pain.
Biochemical and Physiological Effects:
Fentanyl has a number of biochemical and physiological effects, including analgesia, sedation, respiratory depression, and euphoria. The analgesic effect of fentanyl is due to its binding to the mu-opioid receptors in the brain and spinal cord. The sedative effect of fentanyl is due to its ability to depress the central nervous system. The respiratory depression effect of fentanyl is due to its ability to decrease the sensitivity of the respiratory center in the brainstem. The euphoric effect of fentanyl is due to its ability to activate the reward center in the brain.
実験室実験の利点と制限
Fentanyl has several advantages and limitations for lab experiments. One advantage is its potency, which allows for the use of smaller doses in experiments. Another advantage is its rapid onset of action, which allows for the measurement of its effects in a short period of time. However, one limitation is its potential for abuse, which requires strict control and regulation of its use in experiments.
将来の方向性
There are several future directions for the study of fentanyl. One direction is the development of new analogs that have improved analgesic properties and fewer side effects. Another direction is the study of the long-term effects of fentanyl use on the brain and other organs. Additionally, the use of fentanyl in combination with other drugs for pain management and anesthesia is an area of ongoing research.
合成法
The synthesis of fentanyl involves the reaction of N-phenethyl-4-piperidone with aniline, followed by the reduction of the resulting imine with sodium borohydride. The final product is then purified by recrystallization. The chemical structure of fentanyl is shown below:
科学的研究の応用
Fentanyl has been extensively studied for its analgesic properties and its potential use in the treatment of pain. It has also been studied for its potential use in anesthesia and sedation. Fentanyl is commonly used in clinical settings, such as hospitals and clinics, for the treatment of acute and chronic pain. It is also used in veterinary medicine for the treatment of pain in animals.
特性
IUPAC Name |
N-[(2-fluorophenyl)methyl]-N,2,2-trimethylpropanamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H18FNO/c1-13(2,3)12(16)15(4)9-10-7-5-6-8-11(10)14/h5-8H,9H2,1-4H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GEJMDJTWUBCHFH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C(=O)N(C)CC1=CC=CC=C1F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H18FNO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
223.29 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-[(2-fluorophenyl)methyl]-N,2,2-trimethylpropanamide | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-[(2-fluorophenyl)methyl]-N-methylpyridine-3-carboxamide](/img/structure/B7474955.png)
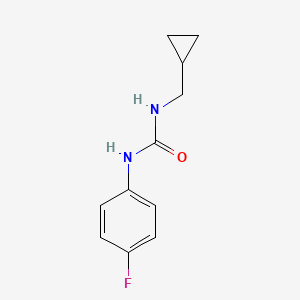
![N-[(4-chlorophenyl)methyl]-N-methylpyridine-3-carboxamide](/img/structure/B7474974.png)

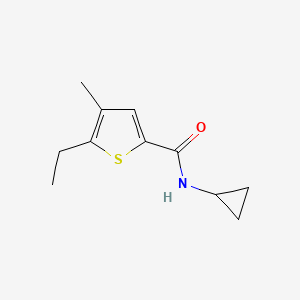
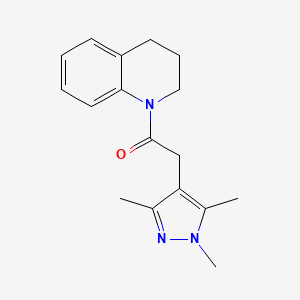
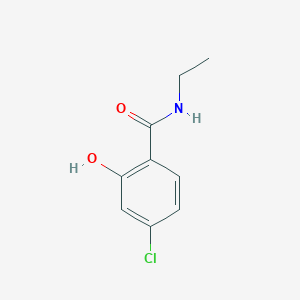

![N-[(4-fluorophenyl)methyl]-N-methylthiophene-2-carboxamide](/img/structure/B7475023.png)
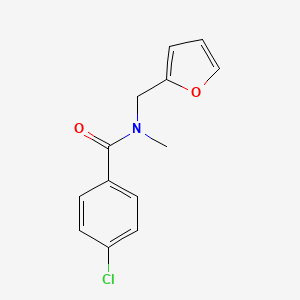

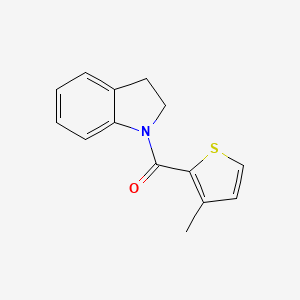
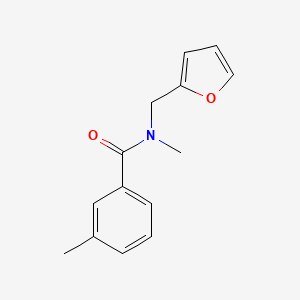
![6,7-dihydro-4H-thieno[3,2-c]pyridin-5-yl-[3-(methoxymethyl)phenyl]methanone](/img/structure/B7475060.png)